Umirolimus

Lipophilicity Drug-Eluting Stents Tissue Absorption

Umirolimus (Biolimus A9, CAS 851536-75-9) is engineered for localized vascular delivery with 10× greater lipophilicity than sirolimus or everolimus, enabling rapid tissue absorption, prolonged retention, and polymer-free stent coating. Clinically validated in >50% restenosis reduction with just 1-month DAPT, it is the definitive rapalog for next-generation DES, DCB, and nanoparticle oncology programs seeking to eliminate polymer-driven inflammation and late thrombosis.

Molecular Formula C55H87NO14
Molecular Weight 986.3 g/mol
CAS No. 851536-75-9
Cat. No. B1682062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmirolimus
CAS851536-75-9
Synonyms40-O-(2-ethoxyethyl)rapamycin
42-O-(2-ethoxyethyl) rapamycin
Biolimus A9
rapamycin, 42-O-(2-ethoxyethyl)-
TRM-986
umirolimus
Molecular FormulaC55H87NO14
Molecular Weight986.3 g/mol
Structural Identifiers
SMILESCCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C
InChIInChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/b15-13+,18-14+,35-19+,39-29+/t34-,36-,37-,38-,40-,41+,42+,43+,45-,46+,47+,48-,50-,51+,55-/m1/s1
InChIKeyYYSFXUWWPNHNAZ-PKJQJFMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Umirolimus (CAS 851536-75-9): A Differentiated mTOR Inhibitor with Superior Lipophilicity for Next-Generation Drug-Eluting Stents and Targeted Drug Delivery


Umirolimus (Biolimus A9, TRM-986, CAS 851536-75-9) is a highly lipophilic semi-synthetic macrocyclic lactone derived from rapamycin (sirolimus) via selective alkylation of the 42-hydroxy group [1]. It functions as an mTOR inhibitor by binding to FKBP12, thereby arresting the cell cycle at the G1 phase and suppressing cytokine-driven proliferation of T-cells and vascular smooth muscle cells [2]. Umirolimus was specifically engineered for localized delivery from drug-eluting stents (DES) and drug-coated balloons (DCB) to prevent restenosis following percutaneous coronary intervention (PCI), and is the proprietary anti-proliferative agent of Biosensors International [3]. Its chemical modification confers a 10-fold greater lipophilicity compared to sirolimus and everolimus, a property that fundamentally alters its vascular tissue absorption, retention, and systemic exposure profile [1].

Umirolimus (851536-75-9) Sourcing Guidance: Why Unverified 'Limus' Analogs Are Not Functionally Interchangeable


While numerous rapamycin derivatives (rapalogs) exist—including sirolimus, everolimus, zotarolimus, and novolimus—they are not interchangeable for local vascular applications due to profound differences in lipophilicity, tissue absorption kinetics, and formulation compatibility. Umirolimus exhibits a 10-fold greater lipophilicity than sirolimus and everolimus, enabling rapid absorption across lipid-rich cell membranes and prolonged tissue retention, which translates directly into superior local efficacy at lower total drug loads [1]. This fundamental property allows umirolimus to function effectively in polymer-free stent coatings, a feat not achievable with less lipophilic analogs without compromising drug elution kinetics or tissue concentrations [2]. Furthermore, newer rapalogs like umirolimus have been shown to permit lower local drug concentrations, thereby lessening drug toxicity compared to the prototype sirolimus [3]. Substituting a generic 'limus' compound without verifying its specific lipophilicity, elution profile, and clinical evidence in the target application risks device failure, suboptimal restenosis prevention, or unanticipated safety signals.

Umirolimus (851536-75-9) Quantitative Evidence Guide: Head-to-Head Performance Data vs. Sirolimus, Everolimus, Zotarolimus, and Bare-Metal Stents


10-Fold Higher Lipophilicity vs. Sirolimus and Everolimus Drives Superior Vascular Tissue Absorption

Umirolimus (40-alkoxyalkyl rapamycin) demonstrates 10 times higher lipophilicity compared to sirolimus and everolimus [1]. This enhanced lipophilicity confers a higher affinity for lipid-rich cell membranes, enabling faster absorption into the vascular wall and more sustained local tissue concentrations [2]. The increased lipophilicity is a direct consequence of the 42-O-(2-ethoxyethyl) modification, which distinguishes umirolimus from other rapalogs [3].

Lipophilicity Drug-Eluting Stents Tissue Absorption Local Drug Delivery

50% Reduction in Target Lesion Revascularization (TLR) vs. Bare-Metal Stent in High-Bleeding-Risk Patients (LEADERS FREE Trial)

In the LEADERS FREE randomized, double-blind clinical trial (N=2,466 high-bleeding-risk PCI patients), the polymer-free umirolimus-coated BioFreedom stent demonstrated a 50% reduction in clinically driven target lesion revascularization (TLR) compared to a bare-metal stent (BMS) at 390 days follow-up [1]. Specifically, 5.1% of patients in the umirolimus stent group experienced TLR versus 9.8% in the BMS group [1]. Additionally, the umirolimus stent group showed a 29% reduction in the composite safety endpoint of cardiac death, myocardial infarction, or stent thrombosis (9.4% vs. 12.9%) [1].

Coronary Restenosis Drug-Eluting Stents Clinical Trial Target Lesion Revascularization

Non-Inferior Clinical Outcomes vs. Polymer-Based Zotarolimus-Eluting Stent with 1-Month DAPT (ONYX ONE Trial)

The ONYX ONE international, randomized, single-blind trial compared a polymer-based zotarolimus-eluting stent (Resolute Onyx) with a polymer-free umirolimus-coated stent (BioFreedom) in 1,996 patients at high bleeding risk [1]. At 1 year, the primary composite endpoint (cardiac death, myocardial infarction, or stent thrombosis) occurred in 17.1% of the zotarolimus group versus 16.9% of the umirolimus group, meeting the pre-specified non-inferiority margin (P=0.01 for non-inferiority) [1]. Both stents were used with only 1 month of dual antiplatelet therapy [1].

Drug-Eluting Stents Polymer-Free Coating Zotarolimus Non-Inferiority Trial

Lower Drug Concentrations and Reduced Toxicity Compared to Prototype Sirolimus

Newer lipophilic '-limus' analogs including umirolimus (biolimus A9) permit the use of lower drug concentrations on stent surfaces compared to the prototype compound sirolimus, thereby lessening drug toxicity [1]. This class-level advantage is attributed to improved local bioavailability and tissue retention, which maintain therapeutic efficacy at reduced total drug loads [2]. Unlike sirolimus and everolimus which were developed for systemic administration, umirolimus was specifically engineered for local elution from vascular stents [1].

Toxicity mTOR Inhibitors Local Drug Delivery Safety Profile

Rapid Tissue Absorption and Prolonged Cellular Residence Time vs. Sirolimus

Compared to sirolimus, umirolimus (biolimus A9) demonstrates more rapid local tissue absorption and a longer cellular residence time [1]. This pharmacokinetic advantage is directly attributed to its 13-fold higher lipophilicity relative to the parent drug [2]. Studies in a porcine coronary artery model using polymer-free drug-coated stents confirmed that umirolimus achieves superior arterial tissue distribution compared to sirolimus [2].

Pharmacokinetics Tissue Distribution Drug-Eluting Stents Cellular Retention

50% Stenosis Reduction vs. Bare-Metal Stent in Preclinical Porcine Overstretch Model

In a porcine coronary overstretch restenosis model, coronary stents containing umirolimus for localized delivery to the vessel wall reduced angiographic stenosis by 50% and led to significantly less neointimal thickening compared to a bare metal stent [1]. This preclinical finding provided the foundational evidence for the compound's efficacy in suppressing smooth muscle cell proliferation and neointimal hyperplasia, the primary drivers of in-stent restenosis [1].

Preclinical Model Restenosis Neointimal Hyperplasia Vascular Injury

Umirolimus (851536-75-9) Evidence-Backed Application Scenarios for Research and Industrial Sourcing


Development of Polymer-Free Drug-Eluting Stents (DES) or Drug-Coated Balloons (DCB)

Umirolimus is the drug of choice for polymer-free stent coatings due to its 10-fold higher lipophilicity compared to sirolimus and everolimus [1], which enables rapid tissue absorption and prolonged retention without the need for a polymer carrier [2]. This property has been clinically validated in the LEADERS FREE trial, where a polymer-free umirolimus-coated stent (BioFreedom) demonstrated a 50% reduction in TLR versus BMS [2]. For industrial partners developing next-generation DES or DCB platforms seeking to eliminate polymer-related inflammation and late thrombosis risks, umirolimus offers a proven, clinically-validated solution.

Stent Platforms Targeting High-Bleeding-Risk PCI Patients with Abbreviated DAPT Regimens

The LEADERS FREE and ONYX ONE trials established that umirolimus-coated stents, whether polymer-free or polymer-based, are safe and effective when used with only 1 month of dual antiplatelet therapy (DAPT) [1]. This is a critical differentiator for patients at high bleeding risk who cannot tolerate prolonged DAPT. In LEADERS FREE, umirolimus stents reduced TLR by 50% versus BMS under a 1-month DAPT protocol [1]. In ONYX ONE, the polymer-free umirolimus stent was non-inferior to a polymer-based zotarolimus stent with the same abbreviated DAPT [2]. Procurement of umirolimus for stent development in this indication is directly supported by Level I randomized trial evidence.

Formulation of Liposomal or Micellar Cancer Therapeutics Leveraging High Lipophilicity

Patents describe novel encapsulated umirolimus and umirolimus-polymer conjugate formulations for cancer treatment, exploiting its 10× lipophilicity for enhanced permeability and retention at tumor sites [1]. The high lipophilicity makes umirolimus a suitable candidate for liposomal or micellar delivery systems aimed at improving tumor targeting and reducing systemic toxicity [1]. Researchers developing lipid-based nanoparticle formulations may select umirolimus over less lipophilic rapalogs to achieve higher encapsulation efficiency and more favorable tumor accumulation profiles.

Preclinical Models of Vascular Injury and Restenosis

For research groups studying neointimal hyperplasia and restenosis in animal models, umirolimus offers a well-characterized tool compound with validated in vivo efficacy. In a porcine coronary overstretch model, umirolimus-containing stents reduced stenosis by 50% compared to BMS [1]. This makes umirolimus an appropriate positive control or reference compound when evaluating novel anti-restenotic agents or stent platforms in translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umirolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.